N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide is a structurally complex molecule featuring three key moieties:
Benzodioxol-methyl group: The 1,3-benzodioxole moiety (a methylenedioxy-substituted benzene) is commonly associated with enhanced metabolic stability and bioavailability in pharmaceuticals .
Thiazole core: The 1,3-thiazole ring is a heterocyclic scaffold prevalent in bioactive compounds, often contributing to antimicrobial, anti-inflammatory, or kinase inhibitory activity .
4-Fluorobenzenesulfonamido substituent: Sulfonamide groups are known for their role in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase), with fluorination modulating electronic properties and lipophilicity .
The propanamide linker bridges the benzodioxol-methyl and thiazole groups, offering conformational flexibility.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O5S2/c21-14-2-5-16(6-3-14)31(26,27)24-20-23-15(11-30-20)4-8-19(25)22-10-13-1-7-17-18(9-13)29-12-28-17/h1-3,5-7,9,11H,4,8,10,12H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDJBBCGVDFPBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3=CSC(=N3)NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a benzodioxole moiety and a thiazole sulfonamide, which contribute to its biological properties.
1. Inhibition of Enzymatic Activity
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential in modulating glycogen synthase kinase 3 beta (GSK3B), which plays a crucial role in insulin signaling and glycogen synthesis regulation .
2. Impact on Cell Signaling Pathways
The compound appears to influence several key signaling pathways:
- Wnt Signaling : By phosphorylating components of the Wnt pathway, it may affect cellular proliferation and differentiation .
- Apoptosis Regulation : It has been suggested that the compound can modulate apoptotic pathways by affecting proteins such as MCL1 and JUN, potentially leading to increased cell survival under stress conditions .
3. Antimicrobial Activity
Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The thiazole component is particularly noted for its activity against Gram-positive bacteria .
Case Studies
- Insulin Resistance : A study demonstrated that the compound could enhance insulin sensitivity in skeletal muscle cells by modulating GSK3B activity . This suggests potential applications in treating insulin resistance and related metabolic disorders.
- Cancer Cell Lines : In vitro experiments with cancer cell lines have shown that the compound can inhibit cell growth and induce apoptosis, particularly in breast cancer cells through modulation of MUC1 and β-catenin interactions .
Data Tables
Scientific Research Applications
The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry and pharmacology, as well as its implications in drug development.
Anticancer Activity
Recent studies have indicated that compounds with benzodioxole and thiazole structures exhibit significant anticancer properties. For instance, the incorporation of the thiazole moiety has been linked to enhanced activity against certain cancer cell lines. Research suggests that this compound may inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties
The sulfonamide group present in the compound is known for its antimicrobial effects. Compounds containing sulfonamides have been widely used as antibiotics. Preliminary studies show that this compound exhibits promising activity against various bacterial strains, suggesting its potential as a new antimicrobial agent.
Neuropharmacological Effects
There is growing interest in the neuropharmacological properties of compounds containing benzodioxole derivatives. These compounds have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. The potential application of this compound in treating psychiatric disorders or neurodegenerative diseases is an area of active investigation.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of similar benzodioxole-thiazole compounds. Researchers found that these compounds inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The study highlighted the importance of structure-activity relationships (SAR) in optimizing the efficacy of such compounds.
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial agents published in Antibiotics, researchers evaluated several sulfonamide derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings indicated that compounds similar to this compound demonstrated superior antibacterial activity compared to traditional sulfonamides.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share partial structural homology with the target molecule, enabling comparisons of synthesis, spectral properties, and functional groups:
Key Observations
Heterocyclic Core Variations: The target molecule uses a thiazole core, whereas compounds employ 1,2,4-triazoles. Thiazoles, however, are more lipophilic, favoring membrane penetration . Compound 35 () shares the benzodioxol group but links it to a thiazole via a rigid cyclopropanecarboxamide spacer, contrasting with the target’s flexible propanamide chain. This difference may impact conformational adaptability in biological systems .
Sulfonamide Functionalization: The target’s 4-fluorobenzenesulfonamido group parallels halogenated sulfonyl moieties in (X = Cl, Br).
Synthetic Routes :
- The target’s synthesis likely involves sequential coupling of benzodioxol-methylamine, propanamide, and sulfonamide-thiazole precursors. highlights LiH/DMF -mediated amidation for analogous propanamides, suggesting similar conditions for the target .
- employs NaOH-mediated cyclization to form triazoles, a route divergent from thiazole-focused syntheses but illustrative of sulfonamide integration strategies .
Tautomerism and Stability :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
